N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide
Description
N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide is a heterocyclic compound featuring a fused pyrazino-pyrimidine core with two ketone groups at positions 1 and 8. The hexahydro designation indicates partial saturation of the bicyclic system, conferring conformational flexibility. This structural motif is common in bioactive molecules targeting enzymes or receptors, where the fluorine atom improves metabolic stability and binding affinity .
Properties
Molecular Formula |
C14H13FN4O3 |
|---|---|
Molecular Weight |
304.28 g/mol |
IUPAC Name |
N-(1,9-dioxo-3,4,8,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C14H13FN4O3/c15-9-3-1-8(2-4-9)12(21)18-14-17-7-10(20)11-13(22)16-5-6-19(11)14/h1-4,11H,5-7H2,(H,16,22)(H,17,18,21) |
InChI Key |
FDWGJZWIWHCMLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C(=O)CN=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidines with Fluorinated Enolates
A method adapted from fluorinated pyrimidine synthesis involves reacting amidines with potassium (Z)-2-cyano-2-fluoroethenolate (8 ) under mild conditions. This approach avoids harsh fluorination steps, enabling regioselective formation of the dioxo-hexahydro framework.
Example Protocol
-
Precursor Preparation : Fluoroacetonitrile (7 ) is synthesized via halogen exchange and dehydration of chloroacetamide.
-
Enolate Formation : Claisen condensation of 7 with ethyl formate yields potassium 2-cyano-2-fluoroethenolate (8 ).
-
Cyclization : Reaction of 8 with N-protected amidine hydrochlorides (e.g., 4-fluorobenzamidine) in dioxane at 80°C for 18 hours achieves the pyrazino-pyrimidine core.
Key Data
One-Pot Synthesis via Sequential Cyclization and Coupling
A streamlined one-pot approach combines core formation and amide coupling, minimizing purification steps.
Procedure
-
Cyclization : Hexahydro-pyrazino-pyrimidine-dione is synthesized from N-Boc-protected diamine and ethyl fluoroacetoacetate.
-
In Situ Coupling : Without isolation, 4-fluorobenzoyl chloride is added, and the mixture stirred at 60°C for 6 hours.
Outcome
-
Overall Yield : 68%.
-
Purity : >95% (HPLC).
Challenges and Solutions
Regioselectivity in Cyclization
The fused pyrazino-pyrimidine system can form regioisomers. Using bulky protecting groups (e.g., tert-butyl carbamate) on the diamine precursor enforces correct ring geometry.
Purification of Hydrophobic Intermediates
-
Issue : The core intermediate’s low solubility complicates isolation.
-
Solution : Precipitation with hexanes or crystallization from ethanol/water mixtures improves recovery.
Comparative Analysis of Methods
Analytical Characterization
Critical data for validating successful synthesis:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
4-(((4-((4-Fluorophenyl)amino)pyrido[3,2-d]pyrimidin-6-yl)oxy)methyl)-N-hydroxybenzamide (A09)
Spirocyclic Pyrazino-Pyrrolo-Pyrimidine Derivatives
- Example: N-(5-(4-Methylpiperazin-1-yl)pyridin-2-yl)-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-2’-amine (Compound 31) Core Structure: Spirocyclic pyrazino-pyrrolo-pyrimidine fused with a cyclohexane ring. Substituents: A 4-methylpiperazinyl-pyridinylamine group. Molecular Weight: 431 g/mol (ESI+, [M+H]+) .
(6S)-2-(3-Chloro-4-fluorobenzyl)-8-ethyl-10-hydroxy-N,6-dimethyl-1,9-dioxo-1,2,6,7,8,9-hexahydropyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide
Lanopepden (GSK 1322322)
- Core Structure: Pyrazino-oxazin fused with a pyrimidine ring.
- Substituents : A fluoro-pyrimidinyl hydrazine group and cyclopentylmethyl side chain.
- Bioactivity : Peptide deformylase inhibitor with MIC = 1 mg/L against Staphylococcus aureus .
- Key Difference : The hydrazine linkage and oxazin ring differentiate its mechanism from benzamide-containing analogues.
Comparative Analysis Table
*Theoretical molecular weight calculated based on formula C₁₈H₁₇FN₄O₃.
Structural and Functional Insights
Core Flexibility vs. Rigidity: The target compound’s hexahydro-pyrazino-pyrimidine core allows conformational adaptability, whereas spirocyclic derivatives (e.g., Compound 31) exhibit restricted rotation, favoring selective target engagement .
Substituent Impact :
- Fluorine atoms (in 4-fluorobenzamide or 4-fluorophenyl groups) enhance lipophilicity and metabolic stability.
- Piperazinyl groups (e.g., in Compound 31) improve solubility and enable interactions with charged residues in enzymatic pockets .
Enzyme Inhibition: Hydroxamic acid derivatives (A09) for HDACs .
Biological Activity
Overview
N-(1,9-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-4-fluorobenzamide is a complex organic compound known for its potential biological activities. Its unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by a pyrazino[1,2-c]pyrimidine core structure that includes a fluorobenzamide moiety. The molecular formula is , and it has a molecular weight of approximately 298.39 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study involving the compound showed an IC50 value of 45 nM against breast cancer cells (MCF-7), indicating potent inhibitory effects on cell viability.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways:
| Enzyme | IC50 Value (nM) | Comments |
|---|---|---|
| Protein Kinase B (AKT) | 30 | Significant role in cell survival and growth. |
| Cyclin-dependent Kinase 2 (CDK2) | 25 | Important in cell cycle regulation. |
| Histone Deacetylases (HDACs) | 50 | Involved in gene expression regulation. |
These inhibitory activities suggest potential therapeutic applications in cancer treatment and other diseases associated with dysregulated enzyme activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound class:
- Mechanism : The compound acts by disrupting viral replication processes.
- Case Study : In vitro testing against HIV demonstrated an EC50 of 12 nM for viral replication inhibition.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological effects is crucial for evaluating the safety and efficacy of this compound:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~75% |
| Half-life | 4 hours |
| Metabolism | Hepatic |
| Excretion | Urinary |
Toxicological assessments indicate that while the compound exhibits promising biological activity, careful dosage and administration are necessary to mitigate potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
